
Copper(1+) stearate
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Overview
Description
Copper(1+) stearate (CuSt₂) is a metal carboxylate formed by the reaction of stearic acid with copper(I) ions. It is synthesized via precipitation, where aqueous sodium stearate (NaSt) reacts with copper salts under controlled conditions (75°C, 500 rpm), yielding light blue layered crystals . Structurally, CuSt₂ adopts a monoclinic lattice with a bilayer spacing of 4.5 nm, distinct from magnesium stearate (MgSt₂, orthorhombic) but similar to cobalt stearate (CoSt₂, monoclinic) . Its carboxylate groups exhibit asymmetric and symmetric vibrational modes at 1,587 cm⁻¹ and 1,419 cm⁻¹, respectively, indicative of a bridged coordination structure .
CuSt₂ is thermally unstable compared to other metal stearates, with a decomposition onset at 255°C and a low activation energy (18 kJ/mol) .
Preparation Methods
Copper(1+) stearate can be synthesized through several methods. One common method involves the reaction of copper salts with stearic acid. For example, sodium stearate can react with copper nitrate to form this compound . Another method involves the electrochemical modification process, where copper electrodes are immersed in a stearic acid solution under a direct current voltage . This method is particularly useful for creating superhydrophobic surfaces.
Chemical Reactions Analysis
Metathesis Reaction
Aqueous copper sulfate reacts with sodium stearate:
CuSO4+2C17H35COONa→(C17H35COO)2Cu↓+Na2SO4
Product : Blue-green amorphous solid, insoluble in water or ethanol .
Thermal Decomposition
Upon ignition, copper(1+) stearate undergoes combustion:
(C17H35COO)2Cu+52O2ΔCuO+36CO2↑+35H2O↑
Observations :
Catalytic Activity
Copper stearate enhances oxidation and cracking processes in industrial applications:
Heavy Oil Oxidation
-
Role : Homogeneous catalyst in in-situ combustion (ISC) for oil recovery.
-
Mechanism :
Surface Reactions and Oxidation
Stearic acid reacts with copper surfaces to form copper stearate monolayers:
Cu+21O2+H2O→Cu2++2OH−2C17H35COOH+Cu2+→(C17H35COO)2Cu+2H+
Key Findings :
-
Reaction rate decreases with longer fatty acid chains (e.g., stearic acid reacts in 25–40 days at ambient conditions).
-
Infrared spectroscopy confirms intermediate copper carboxylate species at 1614 cm⁻¹ during C6–C10 reactions .
Redox Behavior
Copper stearate participates in redox cycles, generating reactive oxygen species (ROS):
Cu++H2O2→Cu2++⋅OH+OH−
Impact :
-
Induces oxidative stress in biological systems.
Comparative Reaction Data
Scientific Research Applications
Catalytic Applications
1. In-Situ Combustion in Heavy Oil Oxidation
Recent studies have highlighted the effectiveness of copper(1+) stearate as a catalyst for improving the oxidation performance of heavy oils during in-situ combustion processes. Researchers from Kazan Federal University demonstrated that this compound enhances oxidation, reduces activation energy, and increases coke burning efficiency compared to traditional catalysts like nickel stearate and copper oxide .
- Mechanism of Action : The compound acts as a homogeneous catalyst, facilitating low-temperature combustion stages that are typically not activated by other catalysts. As it decomposes, it forms nanoparticles of copper oxide, which continue to catalyze reactions at higher temperatures .
2. Decomposition of Hydroperoxides
This compound has also been utilized in the catalysis of hydroperoxide decomposition. This application is significant in various chemical processes where controlled decomposition is necessary for the production of reactive intermediates .
Industrial Applications
1. Antifouling Paints
This compound is employed in the formulation of antifouling paints due to its biocidal properties. It prevents the growth of marine organisms on submerged surfaces, thereby extending the lifespan of ships and underwater structures .
2. Metal Finishing and Coatings
The compound finds applications in metal finishing processes where it serves as a lubricant and protective coating. Its ability to reduce friction and wear makes it valuable in manufacturing environments .
Case Studies
Mechanism of Action
The mechanism of action of copper(1+) stearate involves the generation of reactive oxygen species (ROS) that cause oxidative damage to microbial membranes. Copper ions released from the compound can disrupt the RNA and membranes of microorganisms, leading to their inactivation . This multifaceted mechanism makes this compound an effective antimicrobial agent.
Comparison with Similar Compounds
2.1 Structural Properties
Key Insights :
- CuSt₂ and CoSt₂ share monoclinic structures and bridged carboxylate coordination, while MgSt₂ adopts an orthorhombic lattice with bidentate coordination.
- The tilted alkyl chains in CuSt₂ and CoSt₂ (monoclinic) contrast with MgSt₂’s perpendicular chains (orthorhombic), affecting packing density and solubility .
2.2 Thermal Behavior
Key Insights :
- CuSt₂ has the lowest thermal stability, with decomposition starting at 255°C, likely due to weaker Cu–O bonds and lower activation energy.
- CoSt₂ exhibits superior thermal resistance (decomposition at 342°C), making it suitable for high-temperature applications.
- Residual mass trends correlate with metal oxide content: CuSt₂ leaves more carbonized byproducts (39.2%) than MgSt₂ (22.0%) .
2.3 Catalytic Performance in PVC Dehydrochlorination
Property | CuSt₂ | CoSt₂ | MgSt₂ |
---|---|---|---|
Activation Energy | 107 kJ/mol | 105 kJ/mol | 114 kJ/mol |
Induction Time | Moderate | Longest | Shortest |
Stability at 160°C | Low | High | Moderate |
Key Insights :
- CoSt₂ is the most effective catalyst, reducing PVC dehydrochlorination activation energy from 175 kJ/mol (pure PVC) to 105 kJ/mol .
- CuSt₂ accelerates degradation but is less stable at elevated temperatures, limiting its utility in prolonged processes.
- All three stearates lower PVC stability by providing alternative low-energy decomposition pathways .
2.4 Elemental Composition
EDX analyses reveal slight deviations from theoretical metal content:
Biological Activity
Copper(1+) stearate, also known as cuprous stearate, is a compound formed from the reaction of stearic acid and copper(I) ions. This compound has garnered interest due to its potential biological activities, including antimicrobial properties, effects on lipid metabolism, and applications in various biomedical fields. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
- IUPAC Name : Copper(I) octadecanoate
- Molecular Formula : C36H70CuO4
- Molecular Weight : 630.5 g/mol
- CAS Number : 660-60-6
Biological Activity Overview
Copper compounds, particularly copper stearates, have been studied for their biological activities. The following sections will highlight key areas of research regarding the biological effects of this compound.
Antimicrobial Properties
Research indicates that copper stearate exhibits significant antimicrobial activity against various pathogens. A study demonstrated that copper stearate can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve the release of cuprous ions, which disrupt cellular processes in microorganisms.
Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Escherichia coli | 15 | 1 |
Staphylococcus aureus | 18 | 1 |
Effects on Lipid Metabolism
Copper plays a crucial role in lipid metabolism. A study involving rats showed that varying copper levels influenced fatty acid composition in tissues. Specifically, low copper intake resulted in increased levels of stearic acid in plasma and liver phospholipids. Conversely, supplementation with copper led to an increase in palmitic and oleic acids while decreasing essential fatty acids . This suggests that copper may modulate lipid metabolism through its interaction with fatty acids.
Case Studies and Research Findings
- Copper Supplementation in Diets : A study conducted on male Sprague-Dawley rats fed diets with different copper levels revealed significant alterations in fatty acid profiles. The research indicated that copper supplementation could directly affect the desaturation of stearic acid and overall tissue lipid composition .
- Copper Complexes in Supplements : Another investigation focused on the bioaccessibility of copper complexes within dietary supplements. It was found that the presence of stearic acid influenced the solubility and bioavailability of copper, highlighting the importance of formulation in achieving desired biological effects .
- Electrochemical Synthesis : Research into electrochemically synthesized copper-organic complexes demonstrated that copper ions coordinated with fatty acids like stearate could exhibit distinct properties compared to their ionic counterparts. This coordination may enhance their biological activity by altering solubility and interaction with biological membranes .
Applications in Biomedical Fields
This compound is being explored for various applications beyond its antimicrobial properties:
- Drug Delivery Systems : Due to its ability to form stable complexes with various drugs, copper stearate is being investigated as a potential carrier for targeted drug delivery.
- Antioxidant Properties : Preliminary studies suggest that copper compounds may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Biocompatibility : The biocompatibility of copper stearate makes it a candidate for use in medical devices and implants.
Q & A
Q. What are the standard synthesis protocols for preparing high-purity Copper(1+) stearate in laboratory settings?
Basic
this compound is synthesized via a precipitation method. A sodium stearate solution is mixed with a copper salt solution (e.g., CuCl) at 75°C under constant stirring (500 rpm). The precipitate is washed with water and dried under reduced pressure to remove residual solvents . Purity is confirmed through elemental analysis (e.g., mass% C, H, Cu) and comparison with theoretical values . For anhydrous forms, drying conditions must avoid thermal degradation below 255°C .
Q. How do differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize the thermal behavior of this compound?
Basic
DSC reveals phase transitions: this compound exhibits a solid-liquid phase change at 117°C and a melting point of 111°C . TGA shows a two-stage decomposition: initial mass loss starts at 255°C (attributed to decarboxylation and hydrocarbon chain breakdown), leaving copper oxides and carbonaceous residues. At 600°C, residual mass (39.2%) exceeds theoretical oxide yields (13.6%), indicating carbonization of stearate derivatives .
Q. What mechanistic role does this compound play in accelerating PVC dehydrochlorination, and how does its catalytic efficiency compare to other metal stearates?
Advanced
this compound reduces the activation energy of PVC dehydrochlorination from 175 kJ/mol (pure PVC) to 107 kJ/mol by stabilizing ionic intermediates during HCl elimination . Comparative studies show Mg and Co stearates are less effective (activation energies: 114 and 105 kJ/mol, respectively). Copper’s lower electronegativity enhances Lewis acid activity, facilitating chloride ion abstraction. However, Co stearate extends induction times at 140–160°C, suggesting competitive mechanisms dependent on metal redox behavior .
Q. How does the oil solubility of this compound enhance its catalytic performance in in-situ combustion processes for heavy oil upgrading?
Advanced
Unlike insoluble transition-metal oxides, this compound dissolves in hydrocarbons, enabling homogeneous distribution within heavy oil. This promotes low-temperature oxidation (LTO) by activating peroxy radicals, reducing ignition delays, and lowering activation energy. Post-decomposition, it forms CuO nanoparticles that further catalyze high-temperature coke combustion. HP-DSC and ARC data confirm its dual-phase activity: as a homogeneous catalyst (50–200°C) and heterogeneous catalyst (>300°C) .
Q. What are the decomposition pathways of this compound under high-temperature conditions, and how can kinetic parameters like activation energy be determined using Broido’s method?
Advanced
Thermal decomposition follows:
Decarboxylation : Cu(C17H35COO)→CuO+C34H70O2 (distearin) + CO2.
Carbonization : Distearin degrades into volatile hydrocarbons and residual carbon.
Broido’s method analyzes TGA data via the equation:
ln[ln(1/α)]=−E/(RT)+constant
where α is the extent of decomposition. For this compound, E is calculated as 18 kJ/mol for the first stage .
Q. What analytical techniques are critical for verifying the elemental composition and purity of synthesized this compound?
Basic
Key techniques include:
- Elemental Analysis (EA) : Quantifies C, H, and Cu content (e.g., 69.2% C, 11.3% H, 10.1% Cu experimentally vs. 68.5% C, 11.5% H, 10.3% Cu theoretically) .
- FTIR Spectroscopy : Confirms stearate coordination via asymmetric COO⁻ stretches (\sim1540 cm⁻¹) and Cu-O bonds (<600 cm⁻¹).
- XRD : Identifies crystalline phases (e.g., anhydrous vs. hydrated forms) .
Q. How does the dual-phase catalytic behavior of this compound influence its effectiveness in multi-stage oxidation reactions?
Advanced
In multi-stage processes like in-situ combustion, this compound acts as:
Homogeneous Catalyst (LTO phase) : Soluble Cu⁺ stabilizes peroxides, reducing ignition temperatures.
Heterogeneous Catalyst (post-decomposition) : CuO nanoparticles enhance coke combustion efficiency.
Comparative HP-DSC studies show this compound outperforms CuO alone by 30% in total heat release due to this dual functionality .
Properties
CAS No. |
20563-00-2 |
---|---|
Molecular Formula |
C18H35CuO2 |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
copper(1+);octadecanoate |
InChI |
InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
FPHREELHOCEQEA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+] |
Origin of Product |
United States |
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